REACTION_CXSMILES
|
[Cu]([C:4]#[N:5])C#N.[C-]#N.[Na+].Br[C:10]1[N:11]=[CH:12][C:13]([NH2:16])=[N:14][CH:15]=1>CN(C=O)C.CCOC(C)=O.O>[NH2:16][C:13]1[N:14]=[CH:15][C:10]([C:4]#[N:5])=[N:11][CH:12]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
EtOAc water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
stir the mixture for 1 h at 40° C.
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
After washing with 2×100 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
CUSTOM
|
Details
|
obtained by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a cyclohexane/EtOAc gradient from 0 to 100% of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, we
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |